N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
Applications De Recherche Scientifique
Metabolic Pathway Elucidation
The study by Mette G. Hvenegaard et al. (2012) provides insight into the oxidative metabolism of a novel antidepressant, Lu AA21004, highlighting the involvement of cytochrome P450 and other enzymes. This research is crucial for understanding the metabolic pathways of new therapeutic agents, which could be relevant for similar compounds like the one (Hvenegaard et al., 2012).
Chemical Synthesis and Molecular Rearrangements
X. Qin's work (2002) on the mass spectrometry analysis of a growth hormone secretagogue provides valuable insights into the chemical structure and stability of complex molecules, which could be applied to the synthesis and analysis of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide and its derivatives (Qin, 2002).
Pharmacological Applications
V. Canale et al. (2016) explored the design of selective 5-HT7 receptor ligands and multifunctional agents from a group of arylsulfonamide derivatives, demonstrating the potential of sulfonamide compounds in developing treatments for CNS disorders. This research could be extrapolated to understand the therapeutic potential of compounds like this compound (Canale et al., 2016).
Enzyme Inhibition Studies
The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives by H. Sugimoto et al. (1990) for anti-acetylcholinesterase activity highlight the potential of sulfonamide compounds in developing enzyme inhibitors, which may be relevant for the compound (Sugimoto et al., 1990).
Propriétés
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S2/c1-26-21-10-6-5-9-20(21)16-23-13-11-18(12-14-23)15-22-27(24,25)17-19-7-3-2-4-8-19/h2-10,18,22H,11-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQOIHHKNWOWOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.